molecular formula C22H21NO5S B11502029 N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide

Cat. No.: B11502029
M. Wt: 411.5 g/mol
InChI Key: FOFAVRMLUJXBIX-UHFFFAOYSA-N
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Description

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2,5-dimethylbenzenesulfonyl chloride with 4-methoxybenzamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to the disruption of pH regulation in cancer cells, ultimately inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H21NO5S/c1-14-13-19(23-22(25)16-9-11-17(28-3)12-10-16)15(2)21(20(14)24)29(26,27)18-7-5-4-6-8-18/h4-13,24H,1-3H3,(H,23,25)

InChI Key

FOFAVRMLUJXBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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